Cdk7-IN-27

CDK7 inhibition Enzymatic assay Binding affinity

Cdk7-IN-27 (designated Compound 37 in WO2022064009) is a small-molecule, non-covalent inhibitor of cyclin-dependent kinase 7 (CDK7) with a reported Ki value of 3 nM and an IC50 of 2.51 nM in absorbance kinetic assays. Unlike many advanced CDK7 inhibitors that rely on covalent bond formation (e.g., THZ1, SY-1365), Cdk7-IN-27 acts through a reversible, ATP-competitive mechanism and induces cell cycle arrest at the G0/G1 phase.

Molecular Formula C26H37N7O2
Molecular Weight 479.6 g/mol
Cat. No. B12362440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-27
Molecular FormulaC26H37N7O2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C2N=C3NCC4(CCCC(COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4
InChIInChI=1S/C26H37N7O2/c1-18(2)21-15-30-33-23(21)31-24-29-17-26(10-12-27-13-11-26)9-5-7-20(34)16-35-22-8-4-3-6-19(22)14-28-25(33)32-24/h3-4,6,8,15,18,20,27,34H,5,7,9-14,16-17H2,1-2H3,(H2,28,29,31,32)/t20-/m0/s1
InChIKeyODTNVBQMSINVPK-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk7-IN-27: A Potent and Non-Covalent CDK7 Inhibitor for Targeted Oncology Research


Cdk7-IN-27 (designated Compound 37 in WO2022064009) is a small-molecule, non-covalent inhibitor of cyclin-dependent kinase 7 (CDK7) with a reported Ki value of 3 nM and an IC50 of 2.51 nM in absorbance kinetic assays [1][2]. Unlike many advanced CDK7 inhibitors that rely on covalent bond formation (e.g., THZ1, SY-1365), Cdk7-IN-27 acts through a reversible, ATP-competitive mechanism and induces cell cycle arrest at the G0/G1 phase [3]. This compound is positioned as a research tool for investigating CDK7 biology in oncology, particularly in models where transient or tunable CDK7 inhibition is required.

Why CDK7 Inhibitors Are Not Interchangeable: Differentiating Cdk7-IN-27 from Covalent and Clinical-Stage Comparators


CDK7 inhibitors constitute a heterogeneous class with divergent binding kinetics, selectivity profiles, and cellular effects that preclude simple substitution . Key differentiators include covalent vs. non-covalent binding (affecting target residence time and off-target accumulation), selectivity over other CDKs (impacting cell cycle vs. transcriptional effects), and metabolic stability (determining in vivo applicability) [1]. While clinical candidates like CT7001 (Samuraciclib) and SY-1365 (Mevociclib) have advanced to Phase I/II trials, their covalent or oral-optimized designs may limit their utility as acute, reversible chemical probes [2]. Cdk7-IN-27's distinct profile—including sub-5 nM potency, reversible binding, and defined metabolic stability—addresses specific research gaps, as quantified below.

Quantitative Differentiation of Cdk7-IN-27: Head-to-Head and Cross-Study Comparisons with Key CDK7 Inhibitors


Biochemical Potency: Cdk7-IN-27 Exhibits 5.8-Fold Higher Affinity than Covalent Clinical Candidate SY-1365

In biochemical assays, Cdk7-IN-27 demonstrates a Ki of 3 nM for CDK7, compared to SY-1365's reported Ki of 17.4 nM [1][2]. This represents a 5.8-fold improvement in binding affinity. Although both compounds target the CDK7 ATP-binding site, Cdk7-IN-27's higher affinity may translate to lower effective concentrations in cellular assays.

CDK7 inhibition Enzymatic assay Binding affinity

Selectivity Profile: Cdk7-IN-27 Shows 6.5-Fold Selectivity Over CDK2, Contrasting with Broader CDK Inhibition by Clinical Candidate CT7001

Cdk7-IN-27 exhibits a Ki of 19.4 nM for CDK2, yielding a selectivity ratio of 6.5-fold for CDK7 over CDK2 [1]. In comparison, the clinical-stage inhibitor CT7001 (Samuraciclib) displays a CDK2 IC50 of 578 nM, corresponding to a 15-fold selectivity over its CDK7 IC50 of 41 nM . While CT7001 achieves a higher selectivity ratio, Cdk7-IN-27's absolute potency against CDK7 is over 10-fold higher, which may be advantageous in cellular contexts where CDK2 inhibition is tolerable or even synergistic.

Kinase selectivity CDK family Off-target profiling

Binding Kinetics: Cdk7-IN-27's Reversible, Non-Covalent Mechanism Differentiates It from Covalent Inhibitors THZ1 and SY-1365

Cdk7-IN-27 is explicitly described as a non-covalent CDK7 inhibitor in the originating patent WO2022064009, binding reversibly to the ATP pocket [1]. In contrast, THZ1 and SY-1365 are covalent inhibitors that form irreversible bonds with a cysteine residue outside the canonical kinase domain [2]. Covalent inhibitors offer prolonged target engagement but carry risks of haptenization, off-target accumulation, and incomplete reversibility. Cdk7-IN-27's reversible binding allows for washout experiments, concentration-dependent target engagement studies, and acute perturbation of CDK7 activity without permanent protein modification.

Binding kinetics Covalent inhibition Reversibility

Metabolic Stability: Cdk7-IN-27 Demonstrates Defined Hepatic Clearance with Half-Lives of 38.5 min (Mouse) and 34.1 min (Human) In Vitro

In vitro metabolic stability assays reveal that Cdk7-IN-27 (1 μM, 24 h) exhibits half-lives of 38.5 minutes in mouse liver microsomes and 34.1 minutes in human liver microsomes [1]. This data provides a benchmark for predicting in vivo clearance and dosing regimens. While no direct comparator data is available under identical conditions, this quantitative characterization is essential for researchers designing in vivo studies and contrasts with the extended stability profiles often engineered into clinical candidates like CT7001, which is optimized for oral bioavailability [2].

Metabolic stability Liver microsomes Pharmacokinetics

Antiproliferative Activity: Cdk7-IN-27 Inhibits MDA-MB-453 Breast Cancer Cell Proliferation with an EC50 of 1.49 μM

In a 5-day proliferation assay using MDA-MB-453 breast cancer cells, Cdk7-IN-27 exhibited an EC50 of 1.49 μM . While this potency is modest compared to some covalent CDK7 inhibitors (e.g., THZ1 shows sub-100 nM EC50 in various lines), it reflects the compound's reversible, non-covalent mechanism and provides a benchmark for cellular activity. This EC50 value is essential for researchers selecting appropriate concentrations for functional assays and for comparing efficacy across CDK7 inhibitor chemotypes.

Cell proliferation MDA-MB-453 Breast cancer

Optimal Research Applications for Cdk7-IN-27 Based on Differentiated Properties


Mechanistic Studies Requiring Reversible CDK7 Inhibition with Washout Capability

Cdk7-IN-27's non-covalent, reversible binding mechanism (Section 3, Evidence Item 3) makes it an ideal tool for experiments requiring acute, tunable CDK7 inhibition followed by target reactivation. This includes: (1) pulse-chase experiments to study the kinetics of RNA polymerase II CTD phosphorylation recovery, (2) dose-response studies to map CDK7 occupancy to transcriptional output, and (3) combination studies where transient CDK7 inhibition synergizes with other agents. Unlike covalent inhibitors THZ1 or SY-1365, Cdk7-IN-27 can be washed out to restore CDK7 activity, enabling precise temporal control of CDK7 function.

In Vitro Pharmacodynamic Studies in MDA-MB-453 and Other Breast Cancer Models

With a defined EC50 of 1.49 μM in MDA-MB-453 breast cancer cells (Section 3, Evidence Item 5) and documented G0/G1 cell cycle arrest, Cdk7-IN-27 is suitable for in vitro pharmacodynamic studies in breast cancer models. Researchers can employ this compound at concentrations between 0.5-5 μM to assess CDK7-dependent transcriptional programs, apoptosis induction, and cell cycle regulation. The compound's metabolic stability data (Section 3, Evidence Item 4) also supports its use in ex vivo tissue culture systems where hepatic clearance is a consideration.

Selectivity Profiling Studies Comparing CDK7 vs. CDK2 Inhibition in Cell-Based Assays

Cdk7-IN-27's 6.5-fold selectivity over CDK2 (Section 3, Evidence Item 2) positions it as a useful probe for dissecting the overlapping and distinct roles of CDK7 and CDK2 in cell cycle control and transcription. Researchers can use this compound alongside more selective CDK7 inhibitors (e.g., CT7001, 15-fold selective) or dual CDK7/2 inhibitors to attribute phenotypic effects to specific CDK family members. This is particularly valuable in cancer cell lines where CDK2 activity may compensate for CDK7 inhibition.

Preclinical Pharmacokinetic Studies in Rodent Models

The characterized metabolic stability of Cdk7-IN-27 in mouse liver microsomes (t1/2 = 38.5 min, Section 3, Evidence Item 4) provides a foundation for preclinical pharmacokinetic studies in mice. Researchers can use this data to estimate in vivo clearance and design appropriate dosing regimens for acute CDK7 inhibition studies. The compound's moderate half-life suggests that frequent dosing or continuous infusion may be required to maintain target engagement, making it suitable for short-term pharmacodynamic experiments rather than chronic efficacy studies.

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